
3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Overview
Description
Chemical Name: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride CAS Number: 81972-27-2 Molecular Formula: C₈H₆Cl₄N Molecular Weight: 257.95 g/mol Synonyms: Benzenamine, 3-(trichloroethenyl)-, hydrochloride (1:1) .
This compound is a chlorinated aromatic amine hydrochloride derivative characterized by a trichlorovinyl substituent at the meta position of the aniline ring. It is commercially available with a purity of 97% and is stabilized with tertiary butyl catechol (TBC) . Key applications include its use as a building block in organic synthesis, particularly for functionalized aniline derivatives in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride involves the reaction of aniline with trichloroethene in the presence of a catalyst such as aluminum trichloride. The resulting product is then hydrolyzed to produce the compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aniline derivatives, while reduction can produce less chlorinated compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈Cl₃N·HCl
- Molecular Weight : Approximately 257.95 g/mol
- Appearance : Colorless crystalline solid
- Melting Point : 136-140°C
- Boiling Point : 255-265°C
- Solubility : Soluble in water
Organic Synthesis
3-(1,2,2-Trichlorovinyl)aniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions such as oxidation, reduction, and substitution.
Reaction Type | Description |
---|---|
Oxidation | Forms various products depending on reagents used. |
Reduction | Converts to less chlorinated derivatives. |
Substitution | Chlorine atoms can be replaced by other functional groups. |
Biological Studies
Research has indicated that this compound interacts with several biological systems. It has been studied for its potential effects on enzyme activity and cellular processes.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and leading to changes in metabolic processes.
- Cellular Effects : Exposure can alter gene expression related to oxidative stress responses and disrupt normal metabolism by inhibiting key metabolic enzymes.
Pharmaceutical Applications
The compound is explored for its potential use in developing pharmaceuticals and therapeutic agents. It serves as a reference standard in pharmaceutical testing due to its biological activity.
- Genotoxicity Studies : Investigations have revealed that it may induce oxidative stress leading to potential carcinogenic effects rather than direct DNA damage.
Environmental Chemistry
This compound has been identified as a contaminant in wastewater from pharmaceutical and dye industries. Advanced Oxidation Processes (AOPs) have been found effective in eliminating this compound from wastewater.
Case Study 1: Genotoxicity Assessment
A study by Bomhard and Herbold (2005) examined the genotoxic potential of aniline derivatives, including this compound. The findings suggested that while the compound may not directly damage DNA, its chronic exposure could lead to tumor formation through oxidative stress mechanisms.
Case Study 2: Environmental Remediation
Chaturvedi and Katoch (2020) assessed methods for removing aniline derivatives from wastewater. Their research highlighted the effectiveness of AOPs in degrading this compound, emphasizing the need for effective environmental management strategies.
Mechanism of Action
The mechanism of action of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[(Phenylsulfonyl)methyl]aniline Hydrochloride
CAS Number: Not explicitly provided (synthesized in ). Molecular Formula: C₁₃H₁₄ClNO₂S Molecular Weight: 291.77 g/mol Key Differences:
- Substituent : Contains a phenylsulfonylmethyl group instead of a trichlorovinyl group.
- Synthesis: Prepared via reflux of 3-[(phenylsulfonyl)methyl]acetamide in ethanol and HCl (91% yield) .
Property | 3-(1,2,2-Trichlorovinyl)aniline HCl | 3-[(Phenylsulfonyl)methyl]aniline HCl |
---|---|---|
Substituent | Trichlorovinyl | Phenylsulfonylmethyl |
Molecular Weight | 257.95 g/mol | 291.77 g/mol |
Synthetic Yield | Not reported | 91% |
Biological Activity | Limited data | Anticancer (enzyme inhibition) |
3-(Methylsulfonyl)-aniline Hydrochloride
CAS Number: 80213-28-1 Molecular Formula: C₇H₁₀ClNO₂S Molecular Weight: 219.68 g/mol Key Differences:
- Substituent : Features a methylsulfonyl group, which is electron-withdrawing compared to the electron-deficient trichlorovinyl group.
- Market Data: Widely used in regional markets (Europe, Asia, North America) for unspecified industrial applications .
Property | 3-(1,2,2-Trichlorovinyl)aniline HCl | 3-(Methylsulfonyl)-aniline HCl |
---|---|---|
Substituent | Trichlorovinyl | Methylsulfonyl |
Molecular Weight | 257.95 g/mol | 219.68 g/mol |
Commercial Availability | 97% purity with TBC stabilizer | Global market presence |
2,4,6-Trichloroaniline Hydrochloride
CAS Number: Not fully provided (referenced in ). Molecular Formula: C₆H₅Cl₃N·HCl Molecular Weight: 245.93 g/mol Key Differences:
- Substituent : Three chlorine atoms on the aromatic ring (positions 2, 4, 6) instead of a trichlorovinyl group.
- Toxicity : Chlorinated anilines are associated with hepatic and renal toxicity due to reactive metabolite formation .
Property | 3-(1,2,2-Trichlorovinyl)aniline HCl | 2,4,6-Trichloroaniline HCl |
---|---|---|
Substituent | Trichlorovinyl | Aromatic chlorination |
Molecular Weight | 257.95 g/mol | 245.93 g/mol |
Toxicity Profile | Limited data | Nephrotoxic potential |
Aniline Hydrochloride (Parent Compound)
CAS Number : 142-04-1
Molecular Formula : C₆H₇N·HCl
Molecular Weight : 129.59 g/mol
Key Differences :
- Substituent: No substituents on the aromatic ring.
- Applications : Widely used as a proton acceptor in chemical reactions and as a catalyst .
Property | 3-(1,2,2-Trichlorovinyl)aniline HCl | Aniline HCl |
---|---|---|
Substituent | Trichlorovinyl | None |
Molecular Weight | 257.95 g/mol | 129.59 g/mol |
Reactivity | Higher (due to Cl groups) | Moderate |
Key Research Findings and Gaps
- Commercial Viability : The target compound is priced at \$174.00/5g, making it costlier than simpler derivatives like aniline HCl (\$39.00/5g) .
Biological Activity
3-(1,2,2-Trichlorovinyl)aniline hydrochloride, also known as 3-(1,2,2-TCA)aniline hydrochloride, is a compound of significant interest due to its biological activity and potential implications for human health. This article explores the biochemical properties, cellular effects, and toxicological implications of this compound based on diverse research findings.
This compound is synthesized through the reaction of aniline with trichloroethylene derivatives. This compound contains a trichlorovinyl group attached to an aniline structure, which contributes to its reactivity and biological effects. The molecular formula is CHClN·HCl, with a molecular weight of approximately 267.5 g/mol.
The compound exhibits significant interactions with various enzymes and proteins:
- Cytochrome P450 Enzymes : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances in the body. Binding to these enzymes can inhibit their activity, leading to altered metabolic pathways and potential accumulation of toxic metabolites.
- Oxidative Stress : Research indicates that exposure to 3-(1,2,2-TCA)aniline hydrochloride can induce oxidative stress in cells. This stress is linked to the upregulation of genes involved in stress responses and may lead to cellular damage and apoptosis.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Gene Expression : The compound has been shown to alter gene expression profiles significantly. For instance, it may upregulate genes associated with oxidative stress response while downregulating genes involved in normal metabolic functions .
- Cell Viability : Studies demonstrate that exposure to this compound can decrease cell viability in various cell lines. For example, at concentrations above 500 µM, significant cytotoxic effects were observed in human proximal tubular (HPT) cells.
Toxicological Implications
The toxicological profile of this compound raises concerns regarding its potential carcinogenicity and genotoxicity:
- Genotoxicity Studies : A review by Bomhard and Herbold (2005) indicated that while the compound does not directly induce genetic mutations, it may contribute to tumorigenesis through oxidative stress mechanisms rather than direct DNA damage.
- Carcinogenic Potential : Animal studies suggest that chronic exposure to high doses can lead to rare tumor formations in rats. These findings highlight the need for caution in occupational settings where exposure may occur .
Case Studies
Several case studies provide insight into the health implications associated with exposure to compounds similar to this compound:
- Occupational Exposure : Workers exposed to trichloroethylene have reported symptoms such as dizziness and liver damage. In one reported case, a worker experienced acute renal failure after ingestion of tetrachloroethylene .
- Infant Health Concerns : A case involving a breast-fed infant showed obstructive jaundice linked to tetrachloroethylene exposure through maternal milk. The rapid clinical improvement after discontinuation of breastfeeding underscores the potential risks associated with these compounds .
Summary of Biological Activity
Biological Activity | Effects |
---|---|
Interaction with Cytochrome P450 | Alters drug metabolism; potential for increased toxicity |
Induction of Oxidative Stress | Upregulates stress response genes; leads to cellular damage |
Cytotoxicity | Decreases cell viability at high concentrations |
Genotoxicity | Indirectly contributes to carcinogenic processes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1,2,2-Trichlorovinyl)aniline hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, introducing the trichlorovinyl group to aniline derivatives using trichloroethylene under catalytic conditions (e.g., Pd-mediated cross-coupling) followed by acidification with HCl to form the hydrochloride salt . Key parameters include temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of HCl to avoid side reactions. Yield optimization may require monitoring via TLC or HPLC .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions on the benzene ring and trichlorovinyl group .
- IR : Detect characteristic N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺) and isotopic patterns for Cl atoms .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight, light-resistant containers under desiccants (silica gel) at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., oxidation of the aniline moiety) .
Q. How does the trichlorovinyl group affect the compound's solubility and acid-base properties?
- Methodology : Determine solubility in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via gravimetric analysis. Measure pH-dependent solubility by titrating the hydrochloride salt in buffered solutions (pH 1–12) and monitor precipitation. Use UV-Vis spectroscopy to estimate pKa shifts caused by the electron-withdrawing trichlorovinyl group .
Advanced Research Questions
Q. How can kinetic studies elucidate the reaction mechanisms involving this compound in nucleophilic substitutions?
- Methodology : Perform pseudo-first-order kinetics under varying temperatures (25–60°C) and concentrations of nucleophiles (e.g., OH⁻, NH₃). Use stopped-flow UV-Vis spectroscopy to track intermediate formation. Compute activation energy (Eₐ) via the Arrhenius equation and propose a mechanism (e.g., SN2 vs. radical pathways) .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodology : Replicate experiments under standardized conditions (solvent purity, temperature control). Cross-validate using multiple techniques (e.g., DSC for melting point, Karl Fischer titration for hygroscopicity). Compare results with computational models (COSMO-RS for solubility predictions) .
Q. How does the compound interact with biological systems, and what toxicity pathways are implicated?
- Methodology : Conduct in vitro assays:
- Ames Test : Assess mutagenicity using Salmonella strains (TA98/TA100) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to determine IC₅₀.
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., dechlorinated or oxidized products) in microsomal incubations .
Q. What catalytic systems improve the efficiency of synthesizing this compound at scale?
- Methodology : Screen transition-metal catalysts (Pd, Cu) and ligands (PPh₃, bipyridine) in cross-coupling reactions. Optimize parameters via DoE (Design of Experiments), focusing on turnover number (TON) and catalyst loading. Characterize intermediates using in situ IR or GC-MS .
Q. Methodological Notes
- Safety : Handle under fume hoods with PPE (nitrile gloves, lab coats). Neutralize waste with 1M NaOH before disposal .
- Data Validation : Cross-reference CAS registry (84467-54-9) and spectral libraries (PubChem, ECHA) to ensure reproducibility .
Properties
IUPAC Name |
3-(1,2,2-trichloroethenyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3N.ClH/c9-7(8(10)11)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNTFGQXQGYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=C(Cl)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002346 | |
Record name | 3-(Trichloroethenyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81972-27-2 | |
Record name | Benzenamine, 3-(1,2,2-trichloroethenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81972-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trichloroethenyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trichlorovinyl)anilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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